D-Asparagine monohydrate

Vue d'ensemble

Description

D-Asparagine monohydrate is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . This compound is a derivative of asparagine, which is one of the 20 most common amino acids found in nature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: D-Asparagine monohydrate can be synthesized through the amidation of aspartic acid. The reaction involves the use of ammonia and asparagine synthetase as a catalyst. The process typically requires specific pH conditions and temperature control to ensure the proper formation of the amide bond .

Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overexpress asparagine synthetase, thereby increasing the yield of this compound. The product is then purified through crystallization and drying techniques .

Analyse Des Réactions Chimiques

Types of Reactions: D-Asparagine monohydrate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can be hydrolyzed to form aspartic acid and ammonia.

Oxidation: It can be oxidized to form various derivatives, depending on the oxidizing agent used.

Substitution: The amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in acidic or basic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products:

Hydrolysis: Aspartic acid and ammonia.

Oxidation: Various oxidized derivatives of asparagine.

Substitution: Substituted asparagine derivatives.

Applications De Recherche Scientifique

Biochemical Research

Role in Neurotransmission and Metabolism

D-Asparagine is involved in the metabolic control of cell functions, particularly in nerve and brain tissues. It is synthesized from aspartic acid and ammonia via asparagine synthetase, playing a crucial role in neurotransmission and cellular signaling pathways .

Case Study: Measurement of Glomerular Filtration Rate

A recent study identified D-asparagine as an effective endogenous marker for measuring glomerular filtration rate (GFR). The study showed that blood levels of D-asparagine correlate strongly with GFR, outperforming traditional markers like creatinine. The fractional excretion (FE) of D-asparagine was found to be 98.67%, indicating its suitability as a reliable biomarker .

Pharmaceutical Applications

Chiral Resolution Techniques

D-Asparagine monohydrate is utilized in the racemization and resolution processes of chiral compounds. An innovative approach involving an immobilized amino acid racemase has been developed to enhance the yield of preferential crystallization of D-asparagine. This method addresses the limitations of low enantiomeric excess typically encountered in crystallization techniques .

| Parameter | Value |

|---|---|

| Enzyme Load | 35 mg enzyme/g support |

| Specific Activity | Approx. 500 U/g support |

| Conversion Time | >1.1 min |

Agricultural Biotechnology

Stress Resistance in Plants

Research indicates that D-asparagine can enhance stress resistance in plants. Its application has been linked to improved resilience against pathogens, such as Phytophthora capsici, demonstrating its potential as a biostimulant in agricultural practices .

Material Science

Gamma Irradiation Studies

Studies on gamma-irradiated this compound have revealed the formation of free radicals, which are significant for understanding radiation effects on biological materials. The stability and characteristics of these radicals were analyzed using Electron Paramagnetic Resonance (EPR) spectroscopy, providing insights into the structural properties of amino acids under irradiation .

| Radical Species | Stability Duration |

|---|---|

| NH2CHĊH | 15 days |

| CH2 radical | 3 months |

Clinical Applications

Potential as a Diagnostic Tool

The unique properties of D-asparagine make it a candidate for further exploration in clinical diagnostics, particularly concerning kidney function assessment. Its clearance rates and urinary excretion patterns offer promising avenues for developing new diagnostic tests that could improve patient outcomes .

Mécanisme D'action

D-Asparagine monohydrate exerts its effects primarily through its role in protein synthesis and nitrogen metabolism. It is involved in the amidation reaction catalyzed by asparagine synthetase, which attaches ammonia to aspartic acid to form asparagine . This process is crucial for the detoxification of ammonia in the body and the synthesis of proteins .

Molecular Targets and Pathways:

Asparagine Synthetase: The enzyme responsible for the biosynthesis of asparagine from aspartic acid and ammonia.

Neutral Amino Acid Transporters: Involved in the transport of asparagine across cell membranes.

Comparaison Avec Des Composés Similaires

L-Asparagine: The L-isomer of asparagine, which is more commonly found in nature.

L-Aspartic Acid: An amino acid that serves as a precursor to asparagine.

D-Aspartic Acid: The D-isomer of aspartic acid, which has different biological functions compared to its L-isomer.

D-Asparagine monohydrate stands out due to its specific applications in research and industry, as well as its unique role in nitrogen metabolism and protein synthesis.

Activité Biologique

D-Asparagine monohydrate is a D-amino acid that plays a crucial role in various biological processes. This article provides a comprehensive overview of its biological activity, including its physiological roles, implications in health and disease, and relevant research findings.

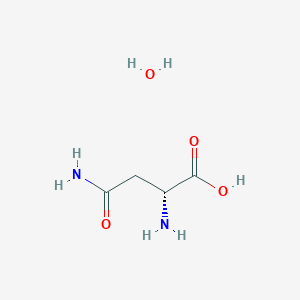

- Molecular Formula : C₄H₈N₂O₃

- Molecular Weight : 150.134 g/mol

- CAS Number : 5794-24-1

- Solubility : Soluble in water (35 g/L at 20°C) .

Physiological Roles

D-Asparagine is involved in several physiological functions:

- Neurotransmission : D-Asparagine, along with other D-amino acids, has been identified as a signaling molecule in the central nervous system. It modulates neurotransmitter release and may influence synaptic plasticity .

- Kidney Function : Recent studies suggest that blood levels of D-asparagine can serve as a biomarker for glomerular filtration rate (GFR), indicating its potential utility in assessing kidney function .

1. Role in Neurotransmission

D-Asparagine is believed to play a role in neurotransmitter modulation. It has been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. Research indicates that D-asparagine may enhance the release of glutamate, further implicating it in cognitive processes .

2. Kidney Function Biomarker

A study highlighted that the clearance of D-asparagine correlates well with GFR measurements. The mean blood level of D-asparagine was found to be 0.21 μM, with a clearance rate of 65.0 ml/min per 1.73 m², making it a promising candidate for kidney function assessment .

| Parameter | Value |

|---|---|

| Blood D-Asparagine Level | 0.21 μM |

| Clearance Rate | 65.0 ml/min per 1.73 m² |

| Inulin-based FE | 98.67% (CI: 96.43-100.90%) |

3. Antimicrobial Properties

D-Asparagine has demonstrated inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent. This property could be leveraged in pharmaceutical applications to develop new antibiotics or preservatives .

Case Study: Neurotransmitter Modulation

In a controlled study involving animal models, administration of D-asparagine resulted in increased levels of glutamate and enhanced synaptic transmission in the hippocampus, indicating its role as a neuromodulator .

Case Study: Kidney Function Assessment

A clinical study evaluated the relationship between D-asparagine levels and kidney function in patients with chronic kidney disease (CKD). Results showed that lower levels of D-asparagine were associated with impaired renal function, supporting its use as a biomarker for monitoring CKD progression .

Propriétés

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?

A: this compound, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either this compound or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]

Q2: How does crystal size impact the efficiency of continuous preferential crystallization of this compound?

A: Research indicates that smaller seed crystals of this compound lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []

Q3: Can you elaborate on the challenges associated with achieving high purity of this compound during continuous preferential crystallization?

A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of this compound. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.